2,4-Difluoro-1-isocyanobenzene
Description
Role in Multicomponent Reactions
Isocyanides are cornerstone reactants in a variety of multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single, efficient step. beilstein-journals.org 2,4-Difluoro-1-isocyanobenzene is a valuable participant in these reactions, including the Passerini and Ugi reactions.
Passerini 3-Component Reaction (P-3CR): This reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy carboxamide. The use of this compound allows for the synthesis of α-acyloxy carboxamides bearing a difluorinated aromatic ring, which are precursors to various biologically relevant molecules.
Ugi 4-Component Reaction (U-4CR): The Ugi reaction involves an isocyanide, a carboxylic acid, a carbonyl compound, and a primary amine to yield a dipeptide-like α-acylamino amide. Employing this compound in Ugi reactions generates complex scaffolds containing the 2,4-difluorophenyl group, which is of significant interest for creating libraries of potential pharmaceutical candidates. beilstein-journals.org
The products of these MCRs are often used as intermediates for the synthesis of more complex heterocyclic structures and peptidomimetics. beilstein-journals.org
Synthesis of Fluorinated Heterocycles
The reactivity of the isocyano group, modulated by the electron-withdrawing fluorine atoms, makes this compound a versatile precursor for various fluorinated heterocyclic systems. For example, it can participate in cyclization reactions with suitable partners to afford structures like 2-aminoquinolines. researchgate.net The synthesis of 2-amino-3-perfluoroalkylfurans has been achieved through isocyanide-based multicomponent reactions, demonstrating the utility of fluorinated building blocks in creating novel heterocyclic frameworks. researchgate.net
Properties
IUPAC Name |
2,4-difluoro-1-isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMAPJIREWOWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374276 | |
| Record name | 2,4-difluoro-1-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428818-83-1 | |
| Record name | 2,4-difluoro-1-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Difluoro 1 Isocyanobenzene
Derivatization from Difluoroaniline Precursors
The primary precursor for 2,4-difluoro-1-isocyanobenzene is 2,4-difluoroaniline (B146603). rsc.orgchemsrc.comgoogle.com This aniline (B41778) is first converted to N-(2,4-difluorophenyl)formamide. A mild method for this formylation involves treating the aniline with methyl formate (B1220265) in the presence of a strong base like sodium hexamethyldisilazide (NaHMDS) at 0 °C. thieme.de
The synthesis of 2,4-difluoroaniline itself can be achieved through methods such as the hydrogenation of 2,4-difluoro-5-chloronitrobenzene. google.com This precursor is prepared by the fluorination of 2,4,5-trichloronitrobenzene. google.com
Synthesis of Complementary Fluorinated Aromatic Intermediates
The broader field of fluorinated aromatic compounds provides a context for the importance of this compound. The introduction of fluorine atoms or fluorine-containing groups into aromatic molecules is a significant area of research due to the unique properties these substitutions impart. fu-berlin.de
The synthesis of various fluorinated aromatic intermediates often involves photocatalytic methods. mdpi.com For instance, visible-light photoredox catalysis has been employed for the trifluoromethylation and perfluoroalkylation of arenes. mdpi.com Other related fluorinated building blocks include 2,4-difluorobenzyl halides, which can be prepared from m-difluorobenzene, and 2,4-difluoro-N-isopropylaniline. google.comgoogle.com The development of synthetic routes to these and other fluorinated compounds, such as 2-trifluoromethyl-4-aminoquinolines, highlights the diverse chemistry of fluorinated aromatics. researchgate.net
Data Tables
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| N-(2,4-difluorophenyl)formamide | Phosphoryl chloride, Triethylamine | Dichloromethane | 0 °C | 91% | rsc.orgrug.nl |
Reactivity and Transformation Mechanisms of 2,4 Difluoro 1 Isocyanobenzene in Organic Synthesis
Multicomponent Reactions (MCRs)
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular diversity. Isocyanides are prominent reagents in this class of reactions due to the dual nucleophilic and electrophilic character of the isocyano carbon.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful acid-catalyzed three-component reaction between an amino-heterocycle, an aldehyde, and an isocyanide to form 3-amino-substituted fused imidazo-heterocycles. These scaffolds are of significant interest in medicinal chemistry.
Research has demonstrated the successful application of 2,4-Difluoro-1-isocyanobenzene in the GBB reaction for the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives. wikipedia.org These products are key intermediates in the development of drug candidates for diseases such as malaria. wikipedia.org In a notable example, this compound was reacted with 2-aminopyrazine (B29847) and 4-fluorobenzaldehyde (B137897) to produce the corresponding 3-aminoimidazo[1,2-a]pyrazine. wikipedia.org
The efficiency of this transformation is influenced by the choice of Lewis acid catalyst and the use of dehydrating agents. A plausible mechanism involves the initial condensation of the aminopyrazine and the aldehyde to form an imine intermediate. The Lewis acid then activates this imine, facilitating the nucleophilic attack of the isocyanide carbon to form a nitrilium intermediate. Subsequent intramolecular cyclization (a 5-exo-dig process) and aromatization via a 1,3-proton shift yield the final heterocyclic product. wikipedia.org
To optimize the reaction for industrial-scale manufacturing, a one-pot, two-step process was developed. This involved the pre-formation of the imine intermediate before the addition of the isocyanide and a Lewis acid complex, which significantly improved the yield. wikipedia.org
Table 1: Groebke-Blackburn-Bienaymé Reaction with this compound This table is interactive. Click on the headers to sort the data.
| Amine Component | Aldehyde Component | Isocyanide Component | Catalyst/Additives | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyrazine | 4-Fluorobenzaldehyde | This compound | Boron trifluoride acetonitrile (B52724) complex, Trimethyl orthoformate, p-Toluenesulfonic acid | 82-85% | wikipedia.org |
| 2-Aminopyridine | 2,4-Difluorobenzaldehyde | 4-Chlorophenyl isocyanide | p-Toluenesulfonic acid monohydrate | Not specified | wikipedia.org |
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion. This intermediate is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final product. wikipedia.org While isocyanide-based multicomponent reactions are a subject of extensive research for generating diverse molecular libraries rug.nlrug.nl, specific, documented examples of this compound participating in Ugi or Ugi-type reactions are not available in the reviewed literature.
The reactivity of the isocyanide group can be harnessed to initiate intramolecular cyclization events, leading to the formation of various heterocyclic systems. This can occur through the reaction of the isocyanide with another functional group within the same molecule. While there are reports on the intramolecular cyclization of various isocyanides, such as azido-isocyanides nih.gov or those triggered by radical addition rsc.org, specific examples detailing the intramolecular cyclization of this compound could not be found in the surveyed literature.
Isocyanide Insertion Reactions
Isocyanides can insert into a variety of single and multiple bonds, a transformation that is often catalyzed by transition metals. This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds.
The insertion of isocyanides into metal-carbon or metal-heteroatom bonds is a key step in many catalytic cycles. Palladium-catalyzed reactions, for instance, often involve the insertion of an isocyanide into an aryl-palladium bond, which can be followed by further reactions to build complex molecules. researchgate.net Another important mechanistic pathway involves radical-initiated isonitrile insertion. In these reactions, a radical species adds to the isocyanide carbon, generating an imidoyl radical. This intermediate can then undergo further transformations, such as intramolecular cyclization, to yield the final product. acs.org While these mechanisms are well-established for isocyanides in general, specific studies detailing the insertion of this compound into diverse bond types are not prominently featured in the available literature.
Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer. wikipedia.orglibguides.com In isocyanide insertion reactions, these factors are critical for controlling the structure of the product. The regioselectivity of isocyanide insertion is often influenced by the electronic and steric properties of both the isocyanide and the substrate, as well as the nature of the catalyst. Stereoselectivity can be induced by using chiral catalysts or auxiliaries. Despite the importance of these concepts, specific research focusing on the regioselectivity and stereoselectivity of insertion reactions involving this compound is not described in the reviewed scientific literature.
Nucleophilic and Electrophilic Reactivity Profiles of the Isocyanide Functionality
The isocyanide functional group (-N≡C) is characterized by its unique electronic structure, possessing both a nucleophilic and an electrophilic center. This duality allows isocyanides, including this compound, to participate in a wide array of chemical transformations. The terminal carbon atom is formally divalent and exhibits carbenoid character, enabling it to act as a nucleophile. Simultaneously, the same carbon atom can be attacked by nucleophiles, showcasing its electrophilic nature. frontiersin.org This dual reactivity is fundamental to the versatility of isocyanides in organic synthesis. frontiersin.orgutexas.edu
The ambiphilic character of the isocyanide group is particularly advantageous in complex reaction cascades and multicomponent reactions (MCRs), where multiple bonds are formed in a single operation. frontiersin.org Isocyanides like this compound can react with both electrophiles and nucleophiles, making them powerful building blocks for the synthesis of diverse and complex molecules, especially N-heterocycles. frontiersin.orgrug.nl
In a typical MCR scenario, such as the Ugi four-component reaction (Ugi-4CR), the isocyanide initially acts as a nucleophile, attacking the iminium ion formed from the condensation of an amine and a carbonyl compound. Subsequently, the α-adduct formed from this step rearranges, and the isocyanide carbon becomes electrophilic, undergoing attack by a carboxylate anion to yield the final α-acylamino amide product. While specific studies detailing this compound in extensive cascade reactions are not widespread, its participation in such sequences is exemplified by its use in the synthesis of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives via a Ugi-4CR/aza-Wittig sequence. rug.nl This demonstrates its capacity to engage in sequential nucleophilic and electrophilic roles within a single synthetic operation.
The reactivity profile of isocyanides in these cascades can be summarized as follows:
Nucleophilic Attack: The isocyanide carbon attacks an electrophilic species (e.g., an iminium ion).
Electrophilic Interception: An intermediate is formed where the isocyanide carbon is susceptible to attack by a nucleophile (e.g., a carboxylate or an amine). utexas.eduresearchgate.net
This dual reactivity allows for the rapid construction of molecular complexity from simple starting materials.
To modulate and enhance the inherent reactivity of the isocyanide group in this compound, various activation strategies can be employed. These methods typically aim to increase either the nucleophilicity or the electrophilicity of the isocyanide carbon, thereby facilitating transformations that might otherwise be sluggish.
Lewis Acid Activation: Lewis acids can coordinate to the nitrogen atom of the isocyanide group. This coordination enhances the electrophilicity of the isocyanide carbon, making it more susceptible to nucleophilic attack. This strategy is commonly used in cycloaddition reactions and insertions. For instance, the reaction of 2-isocyanobiphenyl adducts with boron trifluoride (BX₃) showcases how Lewis acid coordination can trigger spontaneous cyclization to form polycyclic heteroaromatics. researchgate.net
Transition Metal Catalysis: Transition metals are widely used to activate isocyanides. utexas.edu They can coordinate to the isocyanide through σ-donation from the carbon lone pair to the metal and π-back-donation from the metal d-orbitals to the π* orbitals of the isocyanide. This interaction can facilitate a variety of transformations, including:
Insertion Reactions: The isocyanide can insert into metal-carbon or metal-hydrogen bonds.
Cycloadditions: Metal coordination can promote cycloaddition reactions with various partners.
Oxidative Cyclization: A manganese-mediated annulation of 2-isocyanobiaryls with organoboronic acids proceeds via an imidoyl radical intermediate, demonstrating a metal-promoted radical pathway. researchgate.net
The fluorinated aryl group in this compound makes it a strong π-acceptor, which can influence its coordination and subsequent reactivity in metal-catalyzed processes. utexas.edu
| Activation Strategy | Mechanism | Outcome |
| Lewis Acid Activation | Coordination to the nitrogen atom, increasing the electrophilicity of the isocyanide carbon. | Enhanced reactivity towards nucleophiles, facilitation of cycloadditions and insertions. |
| Transition Metal Catalysis | σ-donation and π-back-donation between the isocyanide and the metal center. | Facilitation of insertion reactions, cycloadditions, and radical cyclizations. |
Radical Processes Involving Fluorinated Isocyanobenzene (B1200496) Moieties
Beyond polar reactions, isocyanides are adept at participating in radical processes. The addition of a radical species to the isocyanide carbon generates a highly reactive imidoyl radical, which serves as a key intermediate in a variety of subsequent transformations. whiterose.ac.ukbeilstein-journals.org
An imidoyl radical is formed when a radical adds to the carbon atom of the isocyanide functionality. beilstein-journals.org This intermediate is isoelectronic to an acyl radical. scirp.org For this compound, this process would involve the addition of a radical (R•) to generate a 2,4-difluorophenyl-substituted imidoyl radical.
Formation: R• + C≡N-Ar → R-C•=N-Ar (where Ar = 2,4-difluorophenyl)
These imidoyl radicals are versatile intermediates that can undergo several types of reactions:
Intramolecular Cyclization: The imidoyl radical can be trapped by a suitably positioned double bond or aromatic ring within the same molecule. This is a powerful method for constructing nitrogen-containing heterocyclic systems. scirp.org For example, the cyclization of imidoyl radicals generated from 2-isocyanobiphenyls is a known route to phenanthridines. acs.org
Intermolecular Addition: The imidoyl radical can add to another unsaturated molecule, propagating a radical chain or participating in multicomponent radical reactions. researchgate.net
Atom or Group Transfer: The radical can be trapped by an atom or group transfer agent, such as a halogen or a tin hydride. beilstein-journals.org
A notable application involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to an isonitrile like a 2-isocyanobiphenyl derivative. acs.org The resulting CF₂H-imidoyl radical intermediate undergoes spontaneous intramolecular cyclization to afford 6-(difluoromethyl)phenanthridines, which are valuable structures in medicinal chemistry. acs.orgnih.gov
Direct observation of transient radical intermediates like imidoyl radicals is challenging. Muon Spin Rotation/Resonance (μSR) is a powerful spectroscopic technique for studying such species. Muonium (Mu), a light isotope of hydrogen (μ⁺e⁻), can add to unsaturated bonds, creating muoniated radicals that can be detected and characterized. acs.orgnih.gov
In a study relevant to the reactivity of isocyanides, transverse-field muon spin rotation (TF-μSR) experiments were performed on 2-isocyano-4′-methoxy-1,1′-biphenyl. acs.orgnih.gov The key findings were:
Preferential Addition: Muonium was found to add preferentially to the carbon atom of the isonitrile group, directly forming the corresponding muoniated imidoyl radical. This provided the first characterization of an imidoyl radical by μSR. acs.orgnih.gov
Radical Characterization: The resulting imidoyl radical was identified as a σ-radical. acs.org
Cyclization Dynamics: The temperature dependence of the μSR signal from the muoniated imidoyl radical provided evidence for its subsequent intramolecular cyclization on a microsecond timescale. nih.gov
These spectroscopic studies provide direct experimental validation for the formation of imidoyl radicals as key intermediates in the radical reactions of isocyanides and offer insights into their subsequent reaction dynamics. acs.orgnih.gov
| Radical Process | Description | Significance |
| Imidoyl Radical Formation | Addition of a carbon- or heteroatom-centered radical to the isocyanide carbon. | Creates a key reactive intermediate for C-N bond formation and heterocycle synthesis. beilstein-journals.org |
| Intramolecular Cyclization | The imidoyl radical attacks an internal π-system (e.g., alkene, arene). | Powerful strategy for synthesizing fused N-heterocycles like phenanthridines. acs.org |
| μSR Spectroscopy | Use of muonium (Mu) as a radical probe to form and detect muoniated imidoyl radicals. | Provides direct experimental evidence for the existence and structure of imidoyl radical intermediates and their reaction kinetics. acs.orgnih.gov |
Catalytic Applications Involving 2,4 Difluoro 1 Isocyanobenzene and Its Derivatives
Transition Metal Catalysis
Transition metals are widely employed to activate the isocyanide moiety, facilitating a range of synthetic transformations. Palladium, copper, and other metals have been shown to effectively catalyze reactions involving fluorinated isocyanides.
Palladium-Catalyzed Transformations and Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been successfully applied to reactions involving isocyanides. libretexts.orgresearchgate.net These reactions often proceed through the generation of an organopalladium intermediate from an organic halide and a Pd(0) complex. nobelprize.org This intermediate then reacts with the isocyanide. Common palladium-catalyzed cross-coupling reactions include the Stille, Suzuki, Sonogashira, and Heck reactions, which are powerful methods for forming carbon-carbon bonds. libretexts.org The Buchwald-Hartwig amination is another key palladium-catalyzed reaction for constructing carbon-nitrogen bonds. libretexts.org
In the context of fluorinated isocyanides, palladium catalysts can be used in multicomponent reactions. For instance, palladium-catalyzed carbonylative multicomponent reactions have been developed. researchgate.net Additionally, palladium catalysis has been utilized in the synthesis of isoquinolin-1(2H)-one derivatives through a cascade reaction involving isocyanide precursors. researchgate.net The use of sterically bulky aromatic isocyanides in palladium-catalyzed allylic carbonylative Negishi cross-coupling reactions has been shown to minimize side reactions and afford β,γ-unsaturated ketones with high selectivity. sioc-journal.cn
Copper-Catalyzed Reactions with Isocyanide Substrates
Copper catalysts offer a cost-effective and efficient alternative for activating isocyanide substrates. Copper(I)-catalyzed reactions have been developed for the synthesis of various heterocyclic compounds. For example, a copper-catalyzed [3+1+1] cycloaddition of nitrones and α-acidic isocyanides provides an efficient route to polysubstituted pyrroles. acs.org This method exhibits a broad substrate scope and good functional group tolerance. acs.org
Copper(I) has also been used to catalyze the synthesis of sulfur-containing trisubstituted imidazoles through a three-component reaction of aryl isocyanides, active methylene (B1212753) isocyanides, and arylsulfonothioates. rsc.org This reaction proceeds via an isocyanide–isocyanide [3 + 2] cycloaddition, forming new C–C, C–S, and C–N bonds in a single step. rsc.org Furthermore, a highly convergent synthesis of 3-aminoazaindazoles has been achieved through a copper-catalyzed reaction between isocyanides and 3-halo-2-hydrazineylpyridines. acs.org
Copper-catalyzed reactions can also involve the insertion of isocyanides into other bonds. For example, a copper-catalyzed method for the synthesis of unsymmetrical ureas involves the insertion of aryl isocyanides into N-O bonds of O-benzoyl hydroxylamines. mdpi.com
Table 1: Examples of Copper-Catalyzed Reactions with Isocyanides
| Reaction Type | Reactants | Catalyst | Product | Ref. |
| [3+1+1] Cycloaddition | Nitrones, α-Acidic Isocyanides | Copper(I) | Polysubstituted Pyrroles | acs.org |
| Three-Component Reaction | Aryl Isocyanides, Active Methylene Isocyanides, Arylsulfonothioates | Cu₂O | Sulfur-Containing Trisubstituted Imidazoles | rsc.org |
| Cross-Coupling | Isocyanides, 3-Halo-2-hydrazineylpyridines | Copper(I) | 3-Aminoazaindazoles | acs.org |
| Isocyanide Insertion | Aryl Isocyanides, O-Benzoyl Hydroxylamines | CuOAc | Unsymmetrical Ureas | mdpi.com |
Other Metal-Mediated Processes Utilizing Fluorinated Isocyanides
Besides palladium and copper, other transition metals like rhodium, nickel, and gold have been employed in catalytic reactions involving isocyanides.
Rhodium: Rhodium catalysts have been utilized in various coupling and cyclization reactions of isocyanides. For example, a rhodium-catalyzed coupling-cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed for the synthesis of N-(3-substituted benzo[d]oxazol-2(3H)-ylidene)amines and dihydrobenzo[d]oxazoles. bohrium.comrsc.org Rhodium catalysis also enables the three-component reaction of arylisocyanides, trifluorodiazoethane, and activated methylene isocyanides or azomethine ylides to produce trifluoroethyl-substituted imidazoles. rsc.org Furthermore, rhodium-catalyzed tandem reactions of isocyanides with azides and oxygen nucleophiles provide a route to N-sulfonyl/acylisoureas. nih.gov
Nickel: Nickel catalysis offers a versatile platform for reactions with isocyanides. Nickel-catalyzed divergent formylation and carboxylation of aryl halides with isocyanides provide access to aromatic aldehydes and carboxylic acids. researchgate.net Nickel catalysts can also promote the formal aminocarbonylation of unactivated alkyl iodides with isocyanides to yield alkyl amides. organic-chemistry.org A nickel-catalyzed multicomponent coupling of alkyl halides, isocyanides, and water is another efficient method for synthesizing alkyl amides. organic-chemistry.org Additionally, nickel-catalyzed oxidative domino Csp³–H/N–H double isocyanide insertion reactions have been developed to construct pyrrolin-2-ones. rsc.org The synthesis of fluorinated compounds through nickel-catalyzed defluorinative cross-coupling reactions has also been explored. acs.org
Gold: Gold catalysts, particularly gold(I) complexes, are effective in activating alkynes for various transformations, including those involving isocyanides. acs.org Gold(I)-catalyzed reactions can be used for the synthesis of nitrogen-containing heterocycles through the addition of N-nucleophiles to alkynes. acs.org For example, gold(I)-catalyzed intramolecular hydroamination of o-alkynylbenzyl carbamates provides a route to chiral fluorinated isoindoline (B1297411) and dihydroisoquinoline derivatives. acs.org Gold catalysis has also been combined with visible light photoredox catalysis in arylative ring-expansion reactions. osti.gov Bulk gold has been shown to catalyze the oxidative amination of isocyanides to carbodiimides. researchgate.net
Organocatalysis and Metal-Free Approaches
In recent years, organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative for various transformations.
Role in Amine-Based Organocatalytic Systems
Primary and secondary amine-based organocatalysts have proven to be highly versatile and effective in a wide range of enantioselective organic reactions. rsc.org These catalysts can activate substrates through the formation of enamine or iminium ion intermediates. uni-regensburg.de Chiral primary amine-based organocatalysts have been successfully employed in asymmetric synthesis. rsc.org The development of bifunctional organocatalysts, which contain both a Brønsted acid and a Lewis base moiety, has further expanded the scope of organocatalysis. csic.es
In the context of isocyanide chemistry, amine-based organocatalytic systems can be utilized in multicomponent reactions like the Passerini and Ugi reactions. csic.eswikipedia.org For example, an organocatalyzed three-component Ugi reaction of aldehydes, p-anisidine, and various isocyanides has been reported using phenyl phosphinic acid as the catalyst. csic.es Nitrogen-based organocatalysis, which relies on the basicity and nucleophilicity of nitrogen species, has been used in the synthesis of highly functionalized 2-arylethylamines. mdpi.com
Selenium-Catalyzed Isocyanide Insertions
Selenium-catalyzed reactions provide a metal-free approach for the functionalization of various organic molecules. Selenium powder can be used as a selenium source in multicomponent reactions involving isocyanides. For instance, a TEMPO-catalyzed aerobic oxidative selenium insertion reaction of isocyanides, selenium powder, amines, and indoles has been developed for the synthesis of 3-selenylindole derivatives. acs.orgnih.govacs.org This reaction is proposed to proceed through the formation of an isoselenocyanate intermediate. acs.org
Selenium catalysis has also been employed in the synthesis of 2-aminoquinolines through the cyclization of 2-vinylanilines with isocyanides. researchgate.netresearchgate.net This reaction uses elemental selenium as the catalyst and is compatible with isocyanobenzene (B1200496) substrates. researchgate.net Furthermore, a metal-free multicomponent reaction of isocyanides, selenium powder, and 3-aminooxetanes in water has been reported for the synthesis of 1,3-selenazolines. rsc.org
Advanced Catalyst Design and Optimization Strategies
The evolution of catalysis has been marked by a continuous search for more efficient, selective, and stable catalytic systems. In the context of reactions involving 2,4-Difluoro-1-isocyanobenzene and its derivatives, advanced design and optimization strategies are crucial for unlocking their full potential. These strategies often involve sophisticated approaches to ligand design and the use of modern high-throughput techniques to accelerate the discovery of novel catalysts. ugent.be
Ligand Design for Selective Coordination in Catalytic Cycles
The design of ligands is a cornerstone of modern homogeneous catalysis, as the ligand environment around a metal center dictates the catalyst's activity, selectivity, and stability. ethz.chlongdom.org For transition-metal-catalyzed reactions involving isocyanides like this compound, ligands play a pivotal role in modulating the electronic and steric properties of the catalytic species. vu.nl
The coordination of an isocyanide to a metal center alters its electronic distribution, which can activate reaction pathways not otherwise accessible. vu.nl Ligand design focuses on fine-tuning this interaction to achieve selective coordination at different stages of a catalytic cycle. Key strategies in ligand design for isocyanide-based catalysis include:
Steric Hindrance: The use of bulky ligands can control the number of isocyanide molecules that coordinate to the metal center. For instance, sterically demanding ligands can promote the formation of catalytically active monoisocyanide-rhodium species, which can be more efficient in certain reactions like hydrosilylation. nih.gov Research on m-terphenyl (B1677559) isocyanide ligands has shown that their bulky nature can be synthetically tuned to control steric pressure, which can even lead to selective binding on nanocrystal surfaces with different curvatures. ucsd.edu
Electronic Tuning: The electronic properties of ligands influence the electrophilicity of the metal center, which in turn affects the binding and reactivity of the isocyanide. ethz.ch Electron-donating ligands can increase electron density on the metal, which may facilitate certain catalytic steps, while electron-withdrawing ligands can make the metal more electrophilic, favoring the coordination of nucleophiles. ethz.ch
Bite Angle and Flexibility: For bidentate ligands, the bite angle is a critical parameter that influences the geometry of the metal complex and, consequently, its catalytic performance. The flexibility of the ligand backbone allows the catalyst to adopt different conformations during the catalytic cycle, which can be essential for accommodating various substrates and intermediates.
The ultimate goal is to design a ligand that not only promotes the desired reaction pathway but also prevents undesirable side reactions, leading to high selectivity and yield. ugent.be The interplay between the ligand, the metal, and the isocyanide substrate is complex, and computational methods like Density Functional Theory (DFT) are often employed to understand these interactions and guide the design of new, more effective ligands. nih.gov
High-Throughput Screening and Parallel Synthesis in Catalyst Discovery
The discovery of new catalysts and the optimization of reaction conditions have been revolutionized by high-throughput screening (HTS) and parallel synthesis techniques. umd.edu These approaches allow for the rapid generation and evaluation of large libraries of compounds and catalysts, significantly accelerating the research and development process. mdpi.com Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly well-suited for these methods due to their one-pot nature and the ability to generate diverse molecular scaffolds from a set of simple building blocks. mdpi.comnih.govresearchgate.net
Parallel Synthesis
Parallel synthesis involves the simultaneous preparation of a large number of distinct compounds in a spatially separated manner, often using multi-well plates (e.g., 96-well microtiter plates). mdpi.comrsc.org This methodology has been successfully applied to the synthesis of extensive isocyanide libraries. rsc.org By avoiding traditional aqueous workups, new methods have enabled the rapid and efficient parallel synthesis of a wide range of functionalized isocyanides, including those that were previously difficult to access. rsc.org This allows for the creation of diverse sets of isocyanide building blocks, including derivatives of this compound, which can then be used in catalyst screening. rug.nl
For example, a library of α-acyloxycarboxamides was synthesized via a Passerini three-component reaction, where various isocyanides, including 1,2-difluoro-4-isocyanobenzene, were reacted with an aldehyde and a carboxylic acid. mdpi.com Such parallel synthesis campaigns enable the exploration of a wide chemical space to identify lead compounds or optimal reaction partners for a given catalytic transformation. researchgate.net
| Isocyanide Component | Aldehyde Component | Carboxylic Acid Component | Product Class | Yield |
|---|---|---|---|---|
| 1,2-Difluoro-4-isocyanobenzene | Benzaldehyde | Benzoic Acid | α-Acyloxycarboxamide | 66% |
High-Throughput Screening (HTS)
Once libraries of potential catalysts or reaction components are synthesized, HTS is used to rapidly evaluate their performance. umd.edu This involves automated systems for reaction setup, monitoring, and analysis. In the context of catalyst discovery, a library of ligands can be screened in combination with a metal precursor and the substrates (e.g., this compound and a coupling partner) to identify the most active and selective catalyst system. umd.edu Analytical techniques such as mass spectrometry and chromatography are integrated into the HTS workflow to quickly determine the yield and purity of the products. acs.org
The combination of parallel synthesis and HTS creates a powerful workflow for catalyst discovery and optimization. arxiv.org It allows researchers to systematically investigate the effects of varying ligands, metal precursors, solvents, and other reaction parameters on the outcome of a catalytic reaction involving specific substrates like this compound. acs.org This data-rich approach not only accelerates the identification of optimal catalysts but also provides valuable insights into structure-activity relationships, which can guide future catalyst design efforts. umd.edu
Computational and Theoretical Studies on 2,4 Difluoro 1 Isocyanobenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4-Difluoro-1-isocyanobenzene. These calculations, based on the principles of quantum mechanics, can elucidate the electronic structure, molecular geometry, and reactivity of the molecule with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. DFT calculations can provide valuable information about the distribution of electrons within this compound, which is crucial for understanding its reactivity.
Detailed research findings from DFT studies on analogous molecules, such as 2,4-difluoroaniline (B146603), reveal important electronic parameters. For 2,4-difluoroaniline, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) has been calculated to be 5.2186 eV using the B3LYP method with a 6-311++G(d,2p) basis set. researchgate.net A large HOMO-LUMO gap generally suggests high kinetic stability. researchgate.net The chemical hardness of 2,4-difluoroaniline was found to be 2.6093, indicating significant chemical stability. researchgate.net Furthermore, the electrophilicity index for 2,4-difluoroaniline was calculated to be 2.3371, suggesting its potential to act as an electrophile in reactions. researchgate.net
These findings for a structurally similar precursor can be extrapolated to predict the electronic behavior of this compound. The presence of the electron-withdrawing isocyano group in place of the amino group would likely lead to a lower LUMO energy, potentially resulting in a smaller HOMO-LUMO gap and a higher electrophilicity index for this compound compared to 2,4-difluoroaniline.
Table 1: Calculated Electronic Properties of 2,4-Difluoroaniline using DFT (B3LYP/6-311++G(d,2p))
| Property | Value |
|---|---|
| HOMO-LUMO Energy Gap (eV) | 5.2186 |
| Chemical Hardness (η) | 2.6093 |
Data is for 2,4-difluoroaniline as a proxy for this compound. researchgate.net
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods are known for their high accuracy in determining molecular structures and properties.
For fluorobenzene (B45895), a simpler related molecule, ab initio calculations at the DZV theory level have been used to optimize its geometry. uwosh.edu These calculations provide bond lengths and angles that are in close agreement with experimental values. For instance, the C-F bond length in fluorobenzene was calculated to be 1.38 Å, which is comparable to the experimental value of 1.354 Å. uwosh.edu The C-C bonds adjacent to the fluorine atom were found to have a length of 1.38 Å, slightly shorter than the other C-C bonds in the ring (1.4 Å). uwosh.edu The bond angles in fluorobenzene were all calculated to be at or near the expected 120 degrees for an aromatic ring. uwosh.edu
For this compound, ab initio calculations would be expected to provide a similarly detailed and accurate picture of its molecular geometry. The presence of two fluorine atoms and an isocyano group would likely introduce slight distortions in the benzene (B151609) ring from a perfect hexagonal geometry. The C-F bond lengths would be expected to be in a similar range to that of fluorobenzene, while the C-N and N-C bond lengths of the isocyano group would also be determined with high precision.
Table 2: Calculated and Experimental Bond Lengths (Å) for Fluorobenzene
| Bond | Calculated (ab initio, DZV) | Experimental |
|---|---|---|
| C-F | 1.38 | 1.354 |
| C-C (adjacent to F) | 1.38 | 1.392 |
| C-C (other) | 1.4 | 1.392 |
Data is for fluorobenzene as a proxy for this compound. uwosh.edu
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties.
QSPR models can be developed to predict the reactivity and interaction profiles of this compound. These models are built by establishing a mathematical relationship between a set of molecular descriptors and a specific property of interest. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties.
For a series of polycyclic aromatic hydrocarbons, QSPR models have been successfully developed to predict properties like boiling point, retention index, and partition coefficients using descriptors such as electron affinity, ionization potential, molecular volume, and surface area. nih.gov Similar approaches could be applied to a dataset of substituted isocyanobenzenes, including this compound, to predict their reactivity in various reactions or their binding affinity to a particular target.
The development of QSPR models for fluorinated aromatic systems requires careful selection of molecular descriptors that can capture the influence of fluorine substitution on molecular properties. nih.gov Fluorine atoms can significantly alter the electronic distribution, lipophilicity, and metabolic stability of a molecule. Descriptors that account for these effects, such as electrostatic potential maps and quantum chemical parameters, are often crucial for building accurate QSPR models for fluorinated compounds. nih.gov
For instance, in QSAR (a related methodology focusing on biological activity) studies of perfluorinated compounds, descriptors related to molecular size and the presence of different functional groups have been found to be important for predicting their endocrine-disrupting activity. cadaster.eu
Simulation of Reaction Mechanisms and Transition States
Computational simulations are invaluable for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies.
Theoretical studies on the nucleophilic addition to isocyanides have shown that these reactions can proceed through a stepwise associative mechanism. nih.gov This involves the initial attack of the nucleophile on the isocyanide carbon atom, followed by deprotonation and protonation steps to yield the final product. nih.gov The activation energies for such reactions have been calculated to be in the range of 19.8–22.4 kcal/mol. nih.gov It is plausible that nucleophilic additions to this compound would follow a similar mechanistic pathway.
Furthermore, the cycloaddition reactions of isocyanates, which are structurally related to isocyanides, have been studied using DFT. acs.org These studies have revealed that the reaction mechanism can be either concerted or stepwise, depending on the polarity of the solvent. acs.org In polar solvents, a stepwise mechanism is favored, involving the formation of a zwitterionic intermediate. acs.org Given the polar nature of the C-F and N-C bonds in this compound, solvent effects are likely to play a significant role in its cycloaddition reactions as well.
Elucidation of Complex Reaction Pathways and Intermediates
Computational chemistry offers a powerful lens for the elucidation of complex reaction pathways and the characterization of transient intermediates that may be difficult to observe experimentally. For a molecule like this compound, theoretical studies would typically involve the mapping of potential energy surfaces for its various reactions, such as cycloadditions, insertions, or polymerizations.
These studies would likely employ quantum mechanical methods to model the behavior of the isocyano group, which is known for its diverse reactivity. The fluorine substituents on the benzene ring are expected to significantly influence the electronic properties of the molecule, thereby affecting its reaction mechanisms. Theoretical calculations could predict the formation of key intermediates, such as nitrilium ylides or ketenimines, and map the transition states that connect these intermediates along a given reaction coordinate. However, specific studies detailing these pathways for this compound are not presently found in the literature.
Analysis of Energetic Landscapes and Kinetic Barriers
A critical aspect of computational studies is the analysis of the energetic landscapes of chemical reactions. This involves calculating the relative energies of reactants, intermediates, transition states, and products. For this compound, such analyses would provide quantitative insights into the thermodynamics and kinetics of its potential transformations.
Coordination Chemistry of 2,4 Difluoro 1 Isocyanobenzene and Its Derivatives
Ligand Properties of Isocyanobenzene (B1200496) Derivatives
The isocyanide functional group (–N≡C) is isoelectronic with carbon monoxide and exhibits a versatile coordination behavior. acs.org It primarily binds to metal centers through the terminal carbon atom, which possesses a lone pair of electrons. This interaction involves two main components: a σ-donation from the carbon lone pair to an empty metal orbital and π-backbonding from filled metal d-orbitals into the unoccupied π* orbitals of the C≡N bond. wikipedia.org The balance between these two interactions dictates the strength and nature of the metal-ligand bond.
Isocyanides are generally considered strong σ-donors and moderate π-acceptors, with their π-accepting ability being weaker than that of carbon monoxide. wikipedia.org The bonding can be represented by two main resonance structures, one with a triple bond between carbon and nitrogen and another with a double bond, reflecting some carbene character. vedantu.com This dual nature allows isocyanides to stabilize metals in various oxidation states.
The coordination of the isocyanide ligand to a metal center can be either terminal or bridging. In terminal coordination, the M-C-N linkage is typically linear or nearly linear. wikipedia.org However, in electron-rich metal complexes, significant π-backbonding can lead to a bending of this angle. wikipedia.org In bridging modes, the isocyanide ligand coordinates to two metal centers simultaneously, resulting in a bent geometry. researchgate.net
The introduction of two fluorine atoms at the 2- and 4-positions of the phenyl ring in 2,4-difluoro-1-isocyanobenzene significantly alters its electronic properties as a ligand. Fluorine is a highly electronegative atom, and its presence exerts a strong electron-withdrawing inductive effect on the aromatic ring. nih.gov This effect has a profound influence on both the σ-donating and π-accepting capabilities of the isocyanide moiety.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes containing this compound can be achieved through various methods, including the direct reaction of the isocyanide with a metal precursor or by substitution of other ligands, such as carbon monoxide or halides, from a pre-existing complex. researchgate.netresearchgate.net
Both homoleptic and heteroleptic complexes of this compound can be synthesized. Homoleptic complexes are those in which all ligands attached to the central metal atom are identical. unacademy.comtaylorandfrancis.comyoutube.comyoutube.com An example would be a complex where the metal is coordinated solely to multiple this compound ligands. The formation of such complexes is often favored by the small cone angle of the isocyanide ligand, which allows for the accommodation of a large number of ligands around the metal center. wikipedia.org
Heteroleptic complexes, in contrast, contain more than one type of ligand coordinated to the metal center. unacademy.comyoutube.comyoutube.com These are commonly prepared by reacting a metal complex that already contains other ligands with this compound. For instance, a metal carbonyl complex can react to substitute one or more CO ligands with the fluorinated isocyanide. The resulting heteroleptic complexes can exhibit a combination of properties derived from the different ligands present.
Table 1: Examples of Synthesized Metal-Isocyanide Complexes
| Complex Type | General Formula | Description |
| Homoleptic | [M(CNR)n]x+ | Contains only one type of ligand (CNR). |
| Heteroleptic | [M(CNR)x(L)y]z+ | Contains a mixture of ligands (CNR and L). |
| Binuclear | [M2(CNR)x(L)y]z+ | Contains two metal centers, often with bridging isocyanide ligands. uni-regensburg.de |
Note: R in CNR for this context would be the 2,4-difluorophenyl group.
Spectroscopic techniques are invaluable for the characterization of metal complexes containing this compound. Infrared (IR) spectroscopy is particularly informative for studying the C≡N bond. The stretching frequency of the C≡N bond (νC≡N) in the free isocyanide ligand is typically observed in the range of 2110-2165 cm-1. wikipedia.org Upon coordination to a metal, the position of this band changes, providing insight into the nature of the metal-ligand bond.
If the isocyanide acts primarily as a σ-donor, the νC≡N shifts to higher wavenumbers due to an increase in the C≡N bond order. wikipedia.org Conversely, if significant π-backbonding from the metal to the isocyanide occurs, the νC≡N shifts to lower wavenumbers because of the population of the π* antibonding orbitals, which weakens the C≡N bond. rsc.org Given the enhanced π-acceptor character of this compound, a shift to lower frequency upon coordination to an electron-rich metal center is expected.
Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing these complexes. 1H NMR can be used to observe the protons on the aromatic ring, while 13C NMR can provide information about the carbon atoms, including the isocyanide carbon. Of particular importance for this ligand is 19F NMR spectroscopy, which is highly sensitive to the electronic environment of the fluorine atoms. rsc.orgnih.gov Changes in the chemical shifts of the fluorine signals upon coordination can provide detailed information about the electronic structure of the complex and the extent of metal-ligand interaction.
Table 2: Spectroscopic Data for a Hypothetical [M(2,4-F2C6H3NC)4] Complex
| Spectroscopic Technique | Key Observable | Expected Change upon Coordination |
| Infrared (IR) Spectroscopy | νC≡N stretching frequency | Shift to lower wavenumber (for electron-rich metals) |
| 1H NMR Spectroscopy | Chemical shifts of aromatic protons | Shift in resonance due to changes in electron density |
| 13C NMR Spectroscopy | Chemical shift of the isocyanide carbon | Significant shift upon coordination |
| 19F NMR Spectroscopy | Chemical shifts of fluorine atoms | Sensitive shifts indicating changes in the electronic environment |
Isomerism in Coordination Complexes Containing Fluorinated Isocyanobenzene Ligands
Coordination compounds can exist as isomers, which are molecules that have the same chemical formula but different arrangements of atoms. kuvempu.ac.inlibretexts.org Complexes containing this compound ligands are no exception and can exhibit various forms of isomerism.
Geometric isomerism is common in square planar and octahedral complexes. rrbdavc.orgpressbooks.pub For example, in an octahedral complex with the general formula [MA4B2], where A is this compound and B is another ligand, two geometric isomers are possible: cis, where the B ligands are adjacent to each other, and trans, where they are opposite each other. pressbooks.pub Similarly, for an octahedral complex of the type [MA3B3], facial (fac) and meridional (mer) isomers can exist. rrbdavc.org The fac isomer has the three identical ligands on one triangular face of the octahedron, while in the mer isomer, they lie in a plane that bisects the molecule. uomustansiriyah.edu.iq The relative stability of these isomers can be influenced by both steric and electronic factors. fu-berlin.de
In some cases, linkage isomerism could be possible if the ligand had another potential donor atom, but for this compound, coordination typically occurs exclusively through the carbon atom. libretexts.orguomustansiriyah.edu.iq The presence of the unsymmetrical fluorine substitution pattern does not typically induce additional forms of isomerism related to the ligand itself within the coordination sphere, but the electronic effects of the fluorine atoms can influence the preference for one geometric isomer over another.
Geometric and Linkage Isomerism in Metal-Isocyanide Systems
Isomerism plays a fundamental role in the coordination chemistry of metal-isocyanide complexes, leading to compounds with the same chemical formula but different arrangements of atoms and, consequently, distinct properties. Two primary forms of structural isomerism relevant to these systems are geometric and linkage isomerism.
Geometric Isomerism
Geometric isomerism arises when ligands occupy different positions around a central metal ion. libretexts.org This is most common in square planar and octahedral complexes. uwimona.edu.jmscience-revision.co.uk In complexes containing this compound (represented as Ar-NC), geometric isomers can be formed when other ligands are also present.
For a square planar complex with the general formula [MX₂(Ar-NC)₂], where M is a metal ion and X is a monodentate ligand, two geometric isomers are possible: cis and trans.
In the cis isomer , the two this compound ligands are adjacent to each other, at a 90° angle. libretexts.org
In the trans isomer , they are positioned on opposite sides of the metal center, at a 180° angle. libretexts.org
A well-known example of this type of isomerism is seen in platinum complexes like cis-platin, [PtCl₂(NH₃)₂], where the geometric arrangement is crucial for its biological activity. youtube.com Similarly, a complex such as Dichlorobis(this compound)platinum(II) would be expected to exist as both cis and trans isomers.
In octahedral complexes of the type [MX₄(Ar-NC)₂], cis and trans isomerism is also possible. For complexes with the formula [MX₃(Ar-NC)₃], facial (fac) and meridional (mer) isomers can occur.
The fac isomer has the three identical ligands on one face of the octahedron.
The mer isomer has the three identical ligands in a plane that bisects the octahedron.
Table 1: Examples of Geometric Isomerism in Metal-Isocyanide Complexes
| Complex Formula Type | Geometry | Isomer Type | Description |
| [M(Ar-NC)₂X₂] | Square Planar | cis | The two Ar-NC ligands are adjacent (90° apart). libretexts.org |
| trans | The two Ar-NC ligands are opposite (180° apart). libretexts.org | ||
| [M(Ar-NC)₂X₄] | Octahedral | cis | The two Ar-NC ligands are adjacent (90° apart). |
| trans | The two Ar-NC ligands are opposite (180° apart). | ||
| [M(Ar-NC)₃X₃] | Octahedral | fac | The three Ar-NC ligands are on the same face of the octahedron. |
| mer | The three Ar-NC ligands are in a plane bisecting the metal center. |
Note: Ar-NC represents this compound; X represents a generic monodentate ligand.
Linkage Isomerism
Linkage isomerism occurs when a ligand can bind to a metal center through two or more different donor atoms. libretexts.org Such ligands are termed ambidentate. wikipedia.org The classic example is the thiocyanate (B1210189) ion (SCN⁻), which can bind via the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). youtube.com
The isocyanide ligand (R-N≡C) itself is a constitutional isomer of the nitrile ligand (R-C≡N). However, in coordination chemistry, linkage isomerism specifically refers to the different bonding modes of a single ligand to a metal. The cyanide ion (CN⁻) is an excellent example of an ambidentate ligand that can exhibit linkage isomerism. It can coordinate to a metal through the carbon atom to form a cyano complex or through the nitrogen atom to form an isocyano complex. youtube.compurdue.edu
While this compound binds exclusively through its terminal carbon atom, the concept of linkage isomerism is relevant when considering its relationship with its nitrile isomer, 2,4-difluorobenzonitrile. A hypothetical scenario for linkage isomerism would involve a complex where the ligand could flip its coordination from the metal-carbon bond (isocyanide) to a metal-nitrogen bond (nitrile), though this is not a typical intramolecular rearrangement for pre-formed aryl isocyanides. The distinction is more commonly observed in complexes formed from the cyanide ion itself.
Table 2: Linkage Isomerism Involving the Cyano/Isocyano Group
| Ligand | Bonding Mode | Name | Description |
| CN⁻ | M-C≡N | Cyano | The ligand coordinates to the metal (M) via the carbon atom. youtube.com |
| CN⁻ | M-N≡C | Isocyano | The ligand coordinates to the metal (M) via the nitrogen atom. youtube.com |
Stereochemical Considerations and Chiral Complex Formation
Stereochemistry in coordination compounds involves the three-dimensional arrangement of ligands around a central metal atom. When this arrangement results in a molecule that is non-superimposable on its mirror image, the complex is considered chiral. scispace.com The formation of such chiral complexes is a significant area of research due to their applications in asymmetric catalysis. mdpi.com
The coordination of this compound to a metal center can contribute to the formation of a chiral environment. Chirality in metal-isocyanide complexes can be induced in two primary ways:
Chiral arrangement of achiral ligands: Achiral ligands, including this compound, can be arranged around a metal center in a way that creates a chiral complex. This is common in octahedral complexes containing bidentate ligands. For instance, a complex of the type cis-[M(AA)₂(Ar-NC)₂] (where AA is an achiral bidentate ligand) can be chiral.
Use of chiral ligands: If a derivative of this compound is synthesized to contain a stereocenter, this inherent chirality in the ligand can be transferred to the metal complex upon coordination. scispace.com
For example, an octahedral complex containing three bidentate ligands, such as [Co(en)₃]³⁺ (where 'en' is ethylenediamine), is one of the classic examples of a chiral coordination compound. It exists as a pair of enantiomers (Δ and Λ). Similarly, a mixed-ligand complex containing this compound, such as [Co(en)₂(Ar-NC)Cl]²⁺, would also be chiral.
The synthesis of enantiomerically pure metal complexes is often achieved by using chiral ligands derived from natural sources like amino acids or by employing chiral auxiliaries during the synthesis. mdpi.com These chiral metal-isocyanide complexes can serve as catalysts, enabling the production of specific enantiomers of a target molecule, which is of paramount importance in the pharmaceutical industry.
Table 3: Examples of Chiral Metal Complex Formation
| Complex Type | Description of Chirality | Example Scenario |
| Octahedral [M(AA)₂(Ar-NC)₂] | The cis configuration of the two Ar-NC ligands in a complex with two bidentate ligands (AA) creates a chiral center at the metal. | A complex such as cis-[Co(en)₂(this compound)₂]³⁺ would be chiral and exist as a pair of enantiomers. |
| Octahedral [M(AA)(Ar-NC)₄] | If the bidentate ligand (AA) spans two coordination sites, the overall arrangement can be asymmetric. | The specific arrangement of the four isocyanide ligands relative to the bidentate ligand can lead to a chiral structure. |
| Complex with a Chiral Ligand | A derivative of this compound containing a stereocenter is used. | Coordination of a ligand like (R)-1-(2,4-difluorophenyl)-1-isocyanoethane to a metal would result in a chiral complex. |
Note: Ar-NC represents this compound; AA and en represent generic achiral bidentate ligands.
Advanced Applications and Derivative Development
Role as a Key Building Block in Complex Molecular Architectures
2,4-Difluoro-1-isocyanobenzene serves as a fundamental component in the synthesis of intricate molecular structures, particularly in the realm of heterocyclic chemistry. Its unique combination of a reactive isocyanide group and a difluorinated aromatic ring makes it a valuable reagent for constructing complex scaffolds intended for various scientific applications.
The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged bicyclic system with a bridgehead nitrogen atom that is of growing interest in medicinal chemistry due to its presence in numerous bioactive compounds and approved drugs. researchgate.netnih.govnih.gov These structures are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anti-infectious properties. nih.govnih.govrsc.org
A powerful and efficient method for constructing this heterocyclic system is through isocyanide-based multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction. researchgate.netrsc.org In this one-pot process, three components—an aminopyridine, an aldehyde, and an isocyanide—are combined to rapidly assemble the imidazo[1,2-a]pyridine core.
This compound plays a crucial role as the isocyanide component in the GBB reaction to introduce a difluorinated phenyl moiety at the 3-position of the resulting heterocycle. This strategic incorporation of fluorine atoms is a common tactic in drug design to enhance key pharmacokinetic properties such as metabolic stability and membrane permeability. researchgate.net The use of this compound provides a direct and efficient route to novel fluorinated imidazo[1,2-a]pyridine derivatives for pharmacological screening and development. rsc.org
Table 1: Groebke–Blackburn–Bienaymé Reaction for Fluorinated Imidazo[1,2-a]pyridine Synthesis This table is interactive and can be sorted by clicking on the column headers.
| Component | Role in Reaction | Example | Resulting Moiety in Product |
|---|---|---|---|
| 2-Aminopyridine | Heterocyclic amine backbone | 2-Aminopyridine | Forms the pyridine (B92270) ring of the fused system |
| Aldehyde | Carbon source for imidazole (B134444) ring | 4-Fluorobenzaldehyde (B137897) | Provides the substituent at the 2-position |
Phenanthridines are a class of nitrogen-containing polycyclic aromatic hydrocarbons that form the core structure of many biologically active alkaloids and synthetic compounds. nih.govresearchgate.net The planar phenanthridine (B189435) ring system is known to intercalate with DNA, leading to applications as fluorescent probes and potential antitumor agents. nih.gov
The synthesis of phenanthridine derivatives can be achieved through radical-based cyclization of 2-isocyanobiphenyl precursors. nih.govrsc.orgresearchgate.net This approach involves the generation of a radical which initiates an intramolecular cyclization onto the isocyanide group, followed by aromatization to form the stable phenanthridine core.
In this context, this compound acts as a precursor for creating the necessary fluorinated 2-isocyanobiphenyl intermediate. Through a coupling reaction, the 2,4-difluorophenyl isocyanide unit can be linked to another aromatic ring to form the biphenyl (B1667301) system. The subsequent radical-induced cyclization efficiently constructs the fluorinated phenanthridine skeleton. This method provides a versatile route to novel phenanthridine analogues where the fluorine atoms can modulate the electronic properties and biological activity of the molecule. acs.org The synthesis of these compounds is significant for research in agrochemicals and pharmaceuticals. acs.org
Strategic Integration in Fluorinated Compound Synthesis
The strategic placement of fluorine atoms into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance biological activity and physicochemical properties. researchgate.netnih.gov this compound is a key reagent for integrating the 2,4-difluorophenyl motif into larger, more complex molecules.
Incorporating fluorine into a potential drug candidate can significantly improve its metabolic stability, lipophilicity, and binding affinity to target proteins. researchgate.netmdpi.com The 2,4-difluorophenyl group is a common feature in many bioactive compounds. This compound provides a direct method for introducing this valuable moiety.
Multicomponent reactions (MCRs), such as the Ugi and GBB reactions, are highly convergent processes that allow for the rapid assembly of complex molecules from three or more simple starting materials. researchgate.net The isocyanide is a critical component in these reactions. By using this compound as the isocyanide input, chemists can efficiently generate large libraries of diverse compounds, each containing the 2,4-difluorophenyl group. researchgate.netnih.gov This approach is highly valuable in lead discovery and optimization, enabling the exploration of structure-activity relationships (SAR) for new fluorinated analogues of known bioactive molecules. nih.govtib.eu
Pharmaceutical and agrochemical intermediates are chemical compounds that serve as the building blocks for the final active products. gugupharm.comq100lifesciences.com The quality and availability of these intermediates are crucial for the synthesis of pesticides, herbicides, and drugs. Fluorinated intermediates are particularly important in both industries. gugupharm.comq100lifesciences.com
This compound is a valuable intermediate for synthesizing more complex fluorinated molecules. Its isocyanide functionality allows for versatile chemical transformations, making it a key component in the production of various active pharmaceutical ingredients (APIs) and agrochemicals. For instance, it is structurally related to other important fluorinated intermediates like 2,4-difluoroaniline (B146603), which is a known precursor for herbicides such as Diflufenican. gugupharm.com The ability of this compound to participate in multicomponent reactions makes it an efficient tool for generating novel structures for high-throughput screening in both agrochemical and pharmaceutical research.
Table 2: Related Fluorinated Intermediates and Their Applications This table is interactive and can be sorted by clicking on the column headers.
| Intermediate | Chemical Formula | CAS Number | Primary Application Area |
|---|---|---|---|
| This compound | C₇H₃F₂N | 142572-83-6 | Synthesis of heterocycles, MCRs |
| 2,4-Difluoroaniline | C₆H₅F₂N | 367-25-9 | Agrochemicals (e.g., Diflufenican) |
| 2,4-Difluorophenyl isocyanate | C₇H₃F₂NO | 59025-55-7 | Synthesis of ureas and carbamates |
Innovative Materials Science Applications
The application of isocyanides extends beyond pharmaceuticals and agrochemicals into the field of materials science, particularly in the synthesis of advanced polymers. Isocyanide-based polymers (IBPs) are a class of materials with unique properties that can be tailored by the specific isocyanide monomer used. nih.gov
This compound holds potential as a monomer for the creation of novel functional fluoropolymers. The polymerization of isocyanides can lead to polymers with helical chain structures and interesting optical or electronic properties. nih.gov By incorporating the 2,4-difluorophenyl group as a pendant side chain, it is possible to develop polymers with enhanced thermal stability, chemical resistance, and specific dielectric properties, which are characteristic features of many fluoropolymers. researchgate.net
Furthermore, diisocyanide monomers can be used to construct heterocyclic polymers. nih.gov Derivatives of this compound could be designed to act as monomers in such polymerizations, leading to fluorinated polymeric materials with rigid backbones and potentially high-performance characteristics suitable for applications in electronics, membranes, or specialty coatings. researchgate.net
Development of Functional Polymers and Advanced Materials
The isocyanide functional group (-N≡C) is a versatile building block for the synthesis of a variety of polymers, known as poly(isocyanide)s. These polymers are characterized by a helical main-chain conformation and can exhibit a range of interesting properties, including liquid crystallinity and chiroptical activity. The incorporation of specific side chains allows for the tailoring of the polymer's functionality.
In the case of this compound, the fluorine atoms on the phenyl ring are expected to impart unique characteristics to the resulting polymer. Fluorination is a common strategy in materials science to enhance thermal stability, chemical resistance, and to modify electronic properties. A hypothetical polymer, poly(this compound), would likely exhibit:
Enhanced Thermal Stability: The strong carbon-fluorine bond would contribute to a polymer with a higher decomposition temperature compared to its non-fluorinated counterpart.
Modified Solubility: The presence of fluorine atoms can significantly alter the solubility of the polymer, potentially making it soluble in fluorinated solvents.
Liquid Crystalline Behavior: Many poly(aryl isocyanide)s form lyotropic or thermotropic liquid crystalline phases. The rigid, helical structure of the polymer backbone, influenced by the sterically demanding and polar difluorophenyl side chains, could favor the formation of such ordered phases. This could be advantageous for applications in optical films and displays.
Dielectric Properties: Fluorinated polymers often possess low dielectric constants, making them attractive for applications in microelectronics as insulating layers.
The development of advanced materials from this compound could also involve its use as a monomer in copolymerization reactions. By combining it with other isocyanide monomers, copolymers with tunable properties could be synthesized. Furthermore, the isocyanide group can participate in multicomponent reactions, such as the Passerini and Ugi reactions, offering a pathway to complex, functionalized small molecules and polymers. nih.govrsc.org
Table 1: Potential Properties of Polymers Derived from this compound
| Property | Expected Influence of 2,4-Difluorophenyl Group | Potential Applications |
| Thermal Stability | Increased due to the high C-F bond energy. | High-performance plastics, coatings. |
| Chemical Resistance | Enhanced due to the inertness of the C-F bond. | Protective coatings, chemically resistant membranes. |
| Solubility | Altered, with potential solubility in fluorinated solvents. | Solution-processable films and fibers. |
| Liquid Crystallinity | Potential for mesophase formation due to rigid helical structure. | Optical films, display technologies. |
| Dielectric Constant | Likely to be low, a characteristic of many fluorinated polymers. | Microelectronic components, insulators. |
This table is based on general principles of polymer chemistry and the known effects of fluorination on polymer properties. Specific experimental data for polymers of this compound is not currently available in the cited literature.
Investigations into Aggregation-Induced Emission (AIE) in Related Fluorinated Systems
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This effect is the opposite of the more common aggregation-caused quenching (ACQ). The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
While there is no specific research on AIE in derivatives of this compound, the structural features of this compound suggest that its derivatives could be designed to exhibit AIE. The isocyanide group can be incorporated into larger conjugated systems, and the fluorinated phenyl ring can influence intermolecular interactions, such as π-π stacking, which are crucial for AIE.
Research on other fluorinated and isocyano-containing aromatic compounds provides insights into the potential for AIE in systems related to this compound. For instance, the incorporation of fluorinated groups into AIE-active molecules has been shown to tune the emission color and enhance the quantum efficiency. The electron-withdrawing nature of fluorine atoms can modify the energy levels of the frontier molecular orbitals, leading to changes in the photophysical properties.
Furthermore, studies on diisocyanoarenes have demonstrated aggregation-assisted visible-light absorption, a phenomenon related to AIE. This suggests that the aggregation of isocyanide-containing molecules can significantly alter their interaction with light.
To investigate AIE in derivatives of this compound, researchers could synthesize molecules where this unit is attached to a known AIE-active core, such as tetraphenylethylene (B103901) (TPE). The photophysical properties of these new derivatives in different solvent mixtures and in the solid state would then be studied to determine if they exhibit AIE characteristics.
Table 2: Factors Influencing AIE and Relevance to this compound Derivatives
| Factor Influencing AIE | Relevance to this compound Derivatives |
| Restriction of Intramolecular Motion (RIM) | The rigid phenyl ring and linear isocyanide group could be incorporated into larger, more flexible structures that experience RIM upon aggregation. |
| Intermolecular Interactions | The fluorine atoms can participate in non-covalent interactions, such as dipole-dipole and C-F···H-C interactions, which can influence molecular packing in the aggregated state. |
| Electronic Effects | The strong electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of a larger chromophore, potentially enhancing its AIE performance. |
| Molecular Conformation | The steric hindrance from the fluorine atoms could enforce a twisted conformation in a larger molecule, a common feature of many AIE-active compounds. |
This table outlines the general principles of AIE and speculates on how the structural features of this compound could be leveraged in the design of AIE-active materials. Specific experimental data is not available in the cited literature.
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 2,4-Difluoro-1-isocyanobenzene, and how is the product characterized?
- Methodology : The compound can be synthesized via two scalable procedures:
- Procedure A : 0.2 mmol scale, yielding 22.9 mg (90%) as a liquid.
- Procedure B : 1.0 mmol scale, yielding 118 mg (93%) .
- Characterization : Use (500 MHz, CDCl) with δ 3.59–3.44 (m, 5H) and (126 MHz, CDCl) with δ 155.7 (t, J = 5.7 Hz). HRMS (ESI) confirms molecular identity ([M+H]: calculated 128.1070, found 128.1071) .
Q. What spectroscopic techniques are recommended for confirming the purity and structure of this compound?
- NMR Analysis : and NMR are critical for identifying fluorine-induced splitting patterns (e.g., δ 1.12 ppm doublet for methyl groups adjacent to fluorine) .
- HRMS Validation : High-resolution mass spectrometry ensures molecular formula accuracy, particularly for distinguishing isosteric impurities .
Advanced Research Questions
Q. How do the fluorine substituents in this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Mechanistic Insight : The ortho and para fluorine atoms activate the benzene ring toward NAS by electron-withdrawing effects, but steric hindrance may reduce reactivity at the ortho position. Comparative studies with mono-fluorinated analogs (e.g., 1-Fluoro-2,4-dinitrobenzene) suggest fluorine’s role in directing regioselectivity .
- Experimental Design : Use kinetic studies (e.g., Hammett plots) with varying nucleophiles (e.g., amines) to quantify substituent effects .
Q. What challenges arise in achieving regioselective functionalization of this compound in multicomponent reactions (MCRs)?
- Synthetic Challenges : Competing reaction pathways due to the isocyano group’s ambident reactivity and fluorine’s electronic effects.
- Mitigation Strategies : Optimize solvent polarity (e.g., DMF vs. THF) and temperature to favor desired pathways. Evidence from similar MCRs with isocyanides highlights the need for catalytic additives (e.g., Lewis acids) to enhance selectivity .
Q. How does the thermal stability of this compound compare to other difluorinated benzene derivatives under high-temperature conditions?
- Thermochemical Data : Compare gas-phase thermochemistry (e.g., ΔH° and ΔG°) with analogs like 1,2-Difluorobenzene (ΔH° = -247 kJ/mol). Fluorine’s inductive stabilization may delay decomposition, but isocyano groups introduce instability via potential cyclization or polymerization .
- Experimental Validation : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres to map decomposition pathways .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Handling Guidelines : Use closed systems to avoid inhalation of volatile byproducts. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges .
- Waste Disposal : Degrade residual isocyanides via hydrolysis (e.g., using 10% NaOH/EtOH) before disposal to prevent unintended reactions .
Methodological Recommendations
- Synthesis Scalability : Procedure B (1.0 mmol scale) is preferred for higher yields (93%) and reproducibility .
- Analytical Triangulation : Combine NMR, HRMS, and IR spectroscopy to resolve ambiguities in fluorine-coupled spin systems .
- Reactivity Screening : Use computational tools (e.g., DFT calculations) to predict regioselectivity in NAS reactions before experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
